2-(4-Aminophenyl)sulfonylaniline

Vue d'ensemble

Description

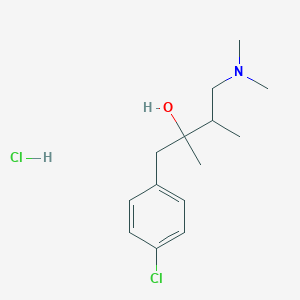

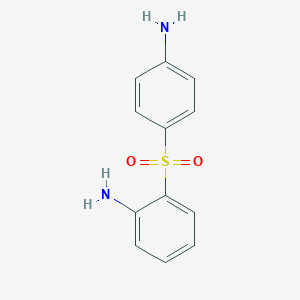

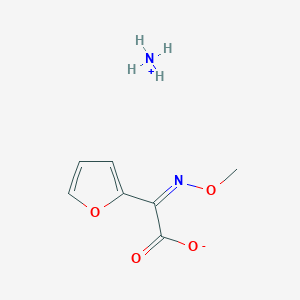

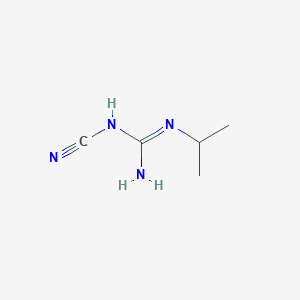

2-(4-Aminophenyl)sulfonylaniline is a chemical compound . It is also known as 2,4’-Diaminophenyl Sulfone .

Synthesis Analysis

The synthesis of 2-(4-Aminophenyl)sulfonylaniline and its derivatives has been reported in several studies . For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .Molecular Structure Analysis

The molecular structure of 2-(4-Aminophenyl)sulfonylaniline can be represented by the formula C12H12N2O2S . The exact mass of the molecule is 248.06194880 g/mol .Chemical Reactions Analysis

2-(4-Aminophenyl)sulfonylaniline is a sulfone that is diphenylsulfone in which the hydrogen atom at the 4 position of each of the phenyl groups is substituted by an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Aminophenyl)sulfonylaniline include a molecular weight of 248.30 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The topological polar surface area is 94.6 Ų .Applications De Recherche Scientifique

Chemical Reactions and Molecular Structure

- The reactions of sulfones like 2-aminophenylsulfonylacetic acid in sodium hydroxide solution lead to products such as 2-methylsulfonylaniline. This provides insights into the reactivity and potential applications of similar compounds in chemical synthesis (Shaw & Miller, 1970).

- The molecular structures of compounds including 4-aminophenyl sulfones reveal charge redistribution and electronic effects, significant for understanding their reactivity in chemical processes (Bertolasi et al., 1993).

Synthesis and Application in Peptides

- A protected form of L-4-[sulfono(difluoromethyl)]phenylalanine, a novel non-hydrolyzable phospho- and sulfotyrosine mimetic, was synthesized and incorporated into a peptide, indicating potential applications in peptide synthesis (Liu, Dockendorff, & Taylor, 2001).

- Aryl sulfones, including 4-phenylsulfonyl- and 4-methanesulfonyl-substituted L-phenylalanine derivatives, can be prepared via a CuI/L-proline sodium salt catalyzed coupling reaction, highlighting their use in synthesizing modified amino acids (Zhu & Ma, 2005).

Novel Applications in Material Science

- Sulfonated polyimides synthesized from diamine monomers like 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid have been explored for their proton conductivity, indicating potential applications in fuel cells (Guo et al., 2002).

Enzyme Inhibition and Antioxidant Properties

- New phenylalanine-based sulfonamides synthesized from benzene sulfonyl chlorides showed enzyme inhibition and antioxidant activity. This points to the potential biomedical applications of these sulfonamide derivatives (Danish et al., 2021).

Other Synthesis and Analytical Applications

- The synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from 3 (2 hydroxyethyl)sulfonylaniline indicates diverse synthetic pathways for related compounds (Mao Duo, 2000).

- A stopped-flow method for kinetic analysis of amino acid mixtures, including phenylalanine, demonstrates the analytical applications of these compounds (Saurina, Hernández‐Cassou, & Tauler, 1997).

Safety And Hazards

2-(4-Aminophenyl)sulfonylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been categorized as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, and serious eye damage/eye irritation .

Propriétés

IUPAC Name |

2-(4-aminophenyl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVOGVXITRNMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332465 | |

| Record name | 2-(4-aminophenyl)sulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)sulfonylaniline | |

CAS RN |

27147-69-9 | |

| Record name | 2-(4-aminophenyl)sulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,13-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B194055.png)

![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)